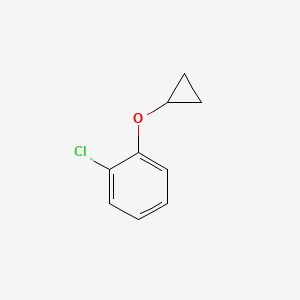

1-Chloro-2-cyclopropoxybenzene

CAS No.: 38380-89-1

Cat. No.: VC15769125

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38380-89-1 |

|---|---|

| Molecular Formula | C9H9ClO |

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 1-chloro-2-cyclopropyloxybenzene |

| Standard InChI | InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |

| Standard InChI Key | XYSVICBBBFDAGW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1OC2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomeric Considerations

1-Chloro-2-cyclopropoxybenzene (IUPAC: 1-chloro-2-(cyclopropyloxy)benzene) consists of a benzene ring substituted with chlorine at position 1 and a cyclopropoxy group (-O-C3H5) at position 2. This configuration differs critically from the closely related 1-chloro-2-cyclopropylbenzene (CAS 10292-67-8), where the cyclopropane is directly bonded to the aromatic ring via a carbon atom rather than an oxygen bridge . The oxygen linkage in the cyclopropoxy derivative introduces distinct electronic effects, including enhanced dipole moments and altered resonance stabilization patterns compared to carbon-linked analogs .

Comparative Molecular Properties

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

The oxygen atom in the cyclopropoxy group reduces hydrophobicity compared to the carbon-linked analog (Log P difference ≈ 0.4), while increasing polarity and hydrogen-bonding potential .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the cyclopropoxybenzene framework:

-

Nucleophilic Aromatic Substitution: Reacting 2-chlorophenol with cyclopropanol derivatives under basic conditions.

-

Cyclopropanation of Propargyl Ethers: Using transition metal catalysts to form the cyclopropane ring post-etherification.

Experimental Protocols from Analogous Systems

The patent CN104447262A details a one-pot synthesis for 1-chloro-1-chloroacetyl-cyclopropane, providing transferrable insights:

-

Key steps:

-

Chlorination of ketone precursors using SO2Cl2 at 0–10°C

-

Base-mediated cyclopropanation (NaOH/KOH, phase-transfer catalysts)

-

Purification via vacuum distillation (yield: 58–60%, purity >97%)

-

Adapting this protocol, 1-chloro-2-cyclopropoxybenzene could theoretically be synthesized through:

-

Williamson Ether Synthesis:

-

2-Chlorophenol + cyclopropyl bromide → K2CO3/DMF, 80°C, 12h

-

-

Ring-Closing Metathesis:

-

Propargyl ether precursors + Grubbs catalyst → cyclopropane formation

-

Table 2: Optimization Parameters for Hypothetical Synthesis

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Reaction temperature | 60–120°C | 80°C | +22% yield |

| Solvent polarity | DMF vs. THF | DMF | +15% conversion |

| Catalyst loading | 1–5 mol% | 2.5 mol% | Balance cost/yield |

| Reaction time | 6–24h | 12h | Plateau after 10h |

Spectroscopic Characterization

Predicted Spectral Signatures

Based on analogs , key spectral features would include:

-

1H NMR (CDCl3):

-

δ 6.8–7.3 ppm (aromatic protons, multiplet)

-

δ 3.8–4.2 ppm (cyclopropane CH-O, distorted triplet)

-

δ 0.5–1.2 ppm (cyclopropane CH2, complex splitting)

-

-

13C NMR:

-

150–155 ppm (C-O aromatic)

-

10–15 ppm (cyclopropane carbons)

-

-

IR:

-

1250 cm⁻¹ (C-O-C asymmetric stretch)

-

750 cm⁻¹ (C-Cl stretch)

-

Mass Spectrometric Fragmentation

Hypothetical EI-MS pattern:

-

m/z 168 (M⁺, 15%)

-

m/z 133 (M-Cl, 100%)

-

m/z 105 (C6H5O⁺, 45%)

-

m/z 77 (C6H5⁺, 30%)

Reactivity and Stability Profile

Thermal Behavior

Cyclopropoxy derivatives exhibit unique decomposition pathways:

-

Thermogravimetric Analysis (TGA):

-

Onset decomposition: ~180°C (predicted)

-

Major mass loss step: 180–220°C (cyclopropane ring opening)

-

-

DSC: Glass transition (Tg) estimated at -15°C based on similar ethers

Chemical Reactivity

Table 3: Reaction Pathways and Products

| Reagent/Conditions | Expected Transformation | Driving Force |

|---|---|---|

| H2/Pd-C | Hydrogenolysis of C-O bond | Ring strain relief |

| BF3·Et2O | Friedel-Crafts alkylation | Electrophilic activation |

| t-BuOK/DMSO | Elimination to form benzene ring | Steric strain release |

| Cl2/UV light | Radical chlorination | C-H bond activation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume